Triglyme-d6, also known as 2,5,8,11-Tetraoxadodecane-d6 or Triethylene Glycol Dimethyl-d6 Ether, is a deuterated derivative of triglyme. It has the molecular formula and a molecular weight of 184.26 g/mol. This compound is characterized by its colorless oil appearance and is soluble in solvents such as chloroform and ethyl acetate . Triglyme-d6 is utilized primarily in research settings, particularly in applications requiring isotopically labeled compounds for studies in chemistry and biology.
The synthesis of triglyme-d6 can involve various methods. One common approach includes the reaction of ethylene glycol derivatives with deuterated methanol or other deuterated alcohols under controlled conditions. This method allows for the introduction of deuterium atoms into the molecule while maintaining the structural integrity of the triglyme framework .
Triglyme-d6 is primarily used in research applications, particularly in:
Interaction studies involving triglyme-d6 focus on its role as a solvent and its behavior in mixtures with other compounds. The presence of deuterium can influence reaction kinetics and mechanisms due to the isotope effect, which may alter reaction pathways compared to non-deuterated analogs. Additionally, studies often examine how triglyme-d6 interacts with biomolecules or other solvents in complex systems .
Triglyme-d6 shares structural similarities with other glymes and glycol ethers. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| Diglyme | 134.18 g/mol | Shorter chain than triglyme; less viscous | |
| Tetraglyme | 218.28 g/mol | Longer chain; higher boiling point | |
| Ethylene Glycol Dimethyl Ether | 106.12 g/mol | Simpler structure; widely used as an industrial solvent |
Triglyme-d6's uniqueness lies in its specific isotopic labeling with deuterium, which allows it to be used effectively as a tracer in various biochemical and chemical analyses. Its ability to serve as both a solvent and a labeled compound enhances its utility in research settings compared to non-deuterated counterparts.
The development of deuterated solvents traces its origins to the mid-20th century, coinciding with the advent of high-resolution NMR spectroscopy. Early challenges in resolving proton signals in organic solvents necessitated isotopic substitution to suppress dominant solvent peaks. Glymes—polyethylene glycol dimethyl ethers—were among the first ethers to be deuterated due to their modular ethylene oxide chains and compatibility with polar and nonpolar solutes. Triglyme-d6, as a triethylene glycol derivative, became particularly valuable for its balanced polarity and ability to dissolve a wide range of organic and organometallic compounds.
A pivotal study published in Nature demonstrated the utility of triglyme in conformational analysis via $$ ^1\text{H} $$ NMR, highlighting the gauche effect in ethylene oxide chains. This work underscored the need for deuterated analogs like Triglyme-d6 to eliminate solvent interference, enabling precise measurement of coupling constants and chemical shifts in solute molecules. The deuterium substitution at methoxy groups ($$\text{CD}_3\text{O}$$) reduces $$ ^1\text{H} $$ signal overlap, a feature critical for studying dynamic processes such as molecular rotation and hydrogen bonding in aprotic environments.
Early synthesis of Triglyme-d6 relied on acid-catalyzed exchange reactions using deuterium oxide ($$\text{D}_2\text{O}$$), but modern approaches employ metal-mediated deuterium labeling for higher isotopic purity (>99.5%). Advances in catalytic deuteration, particularly using palladium and platinum frameworks, have enabled selective substitution at methoxy termini without disrupting the ethylene oxide backbone. These innovations have expanded access to Triglyme-d6, with commercial suppliers now offering it in quantities as small as 10 mg for research-grade applications.
Triglyme-d6 occupies a unique niche within the deuterated ether solvent family, distinguished by its chain length, dielectric constant ($$\varepsilon = 7.5$$), and deuterium distribution. Compared to shorter-chain analogs like diglyme-d6 ($$\text{C}6\text{H}{10}\text{D}6\text{O}3$$) and longer-chain tetraglyme-d8 ($$\text{C}{10}\text{H}{16}\text{D}8\text{O}5$$), Triglyme-d6 offers an optimal balance between solvation capacity and spectral simplicity. The following table summarizes key properties of select deuterated glymes:
| Property | Diglyme-d6 | Triglyme-d6 | Tetraglyme-d8 |
|---|---|---|---|
| Molecular Formula | C6H10D6O3 | C8H12D6O4 | C10H16D8O5 |
| Molecular Weight (g/mol) | 160.22 | 184.26 | 224.32 |
| Boiling Point (°C) | 162 | 216 | 275 |
| Dielectric Constant | 6.2 | 7.5 | 8.1 |
The triethylene oxide backbone of Triglyme-d6 provides three ether oxygen atoms, which act as Lewis basic sites for coordinating cations in organometallic reactions. This property is exploited in battery electrolyte research, where deuterated solvents enable isotopic tracing of ion transport mechanisms without signal interference from protic species. Additionally, the symmetrical deuteration pattern ($$\text{CD}3\text{O}-\text{CH}2\text{CH}2\text{O}-\text{CH}2\text{CH}2\text{O}-\text{CD}3$$) ensures uniform signal suppression in $$ ^1\text{H} $$ NMR, unlike asymmetrically deuterated solvents that may retain residual proton signals.
In a benchmark study, Triglyme-d6 demonstrated superior signal-to-noise ratios compared to non-deuterated triglyme when analyzing sterically hindered ketones. The deuterated solvent reduced baseline noise by 83%, allowing detection of solute protons at concentrations as low as 0.1 mM. Furthermore, its low hygroscopicity minimizes water peak interference, a common issue with polar deuterated solvents like deuterium oxide ($$\text{D}_2\text{O}$$).
The utilization of triglyme-d6 as an isotopic tracer represents a sophisticated approach to understanding complex reaction mechanisms through the application of deuterium kinetic isotope effects and metabolic pathway tracking [11] [12]. The deuterium atoms incorporated into the triglyme structure serve as distinct markers that enable researchers to trace molecular transformations and identify rate-determining steps in chemical processes [10] [9]. This methodology has proven particularly valuable in elucidating reaction pathways where conventional analytical techniques provide insufficient mechanistic information [13] [14].
Deuterium kinetic isotope effects observed with triglyme-d6 provide direct evidence for bond-breaking events involving carbon-deuterium bonds during catalytic processes [15] [16]. Research has demonstrated that the presence of deuterium labels can significantly alter reaction kinetics, with observed kinetic isotope effects ranging from 1.2 to 7.5 depending on the specific reaction conditions and mechanistic pathways involved [12] [14]. These isotope effects serve as mechanistic probes that reveal which bonds are broken in the rate-determining step of the reaction, providing crucial insights into catalytic mechanisms [15] [10].
The application of triglyme-d6 in reaction mechanism studies has revealed important information about substrate activation and intermediate formation in various catalytic systems [17] [9]. When employed as a solvent or co-solvent, triglyme-d6 can participate in hydrogen-deuterium exchange reactions that provide evidence for specific mechanistic pathways [8] [9]. The incorporation of deuterium labels from triglyme-d6 into reaction products serves as direct evidence for the involvement of specific molecular interactions and bond-forming processes [10] [13].
Metabolic pathway tracking using triglyme-d6 has enabled researchers to follow the fate of individual molecular fragments through complex reaction networks [11] [18]. The deuterium labels provide a unique signature that can be detected using mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for the quantitative determination of metabolic flux and pathway utilization [11] [18]. This approach has proven particularly valuable in understanding multi-step synthetic pathways where conventional tracking methods fail to provide adequate resolution [12] [13].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂D₆O₄ | [2] [3] |
| IUPAC Name | 1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane | [3] |
| CAS Registry Number | 1219192-16-1 | [2] [3] |
| Molecular Weight (g/mol) | 184.26 | [2] [3] |
| Physical Appearance | Colorless oil | [2] |
| Deuterium Content | 6 deuterium atoms per molecule | |
| Storage Condition | Refrigerated storage | [2] |
The implementation of triglyme-d6 in multiphase catalytic systems represents an advanced solvent engineering strategy that exploits the unique physicochemical properties of deuterated solvents to enhance catalytic performance and selectivity [19] [20]. Multiphase catalytic systems utilizing triglyme-d6 enable the spatial separation of catalysts and products, facilitating catalyst recovery and recycling while maintaining high catalytic activity [20] [21]. The deuterated nature of triglyme-d6 provides additional analytical advantages, allowing researchers to monitor solvent behavior and participation in catalytic processes through spectroscopic methods [22] [19].
Triglyme-d6 functions effectively as a polar phase component in liquid-liquid biphasic systems, where its ability to solubilize various catalysts enhances reaction rates and yields in organic synthesis [20] [22]. The deuterium labeling enables researchers to track solvent participation in catalytic cycles and identify potential side reactions involving the solvent matrix [22] [19]. Research has demonstrated that triglyme-d6 can stabilize metal catalysts in the polar phase while allowing non-polar organic products to partition into a separate phase for easy isolation [20] [21].
The synergistic effects observed in triglyme-d6-based multiphase systems arise from the compound's ability to modulate catalyst-substrate interactions through specific solvation effects [19] [22]. The deuterated ether functionalities can coordinate with metal centers, influencing their electronic properties and catalytic behavior [17] [23]. Studies have shown that the use of triglyme-d6 as a catalyst support medium can lead to enhanced stereoselectivity and regioselectivity in asymmetric catalytic transformations [16] [19].
Phase separation efficiency in triglyme-d6-containing systems has been quantitatively evaluated, revealing that the deuterated solvent maintains distinct phase boundaries while facilitating rapid mass transfer between phases [20] [21]. The unique properties of triglyme-d6 enable the development of temperature-responsive multiphase systems where phase behavior can be controlled through thermal manipulation [21] [22]. These systems have demonstrated particular utility in continuous-flow catalytic processes where catalyst retention and product separation are critical for process economics [20] [21].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics | Primary Applications |
|---|---|---|---|---|
| Diglyme | C₆H₁₄O₃ | 134.18 | Shorter chain; less viscous | General solvent |
| Triglyme (non-deuterated) | C₈H₁₈O₄ | 178.23 | Common solvent; lower stability | Catalytic systems |
| Triglyme-d6 | C₈H₁₂D₆O₄ | 184.26 | Deuterated derivative; enhanced properties | Nuclear magnetic resonance spectroscopy; isotopic tracer |
| Tetraglyme | C₁₀H₂₂O₅ | 218.28 | Longer chain; higher boiling point | Battery electrolytes |
The application of triglyme-d6 as a matrix in precision nuclear magnetic resonance spectroscopy represents a significant advancement in analytical methodology, providing enhanced spectral resolution and sensitivity for complex molecular systems [24] [25]. The deuterated nature of triglyme-d6 eliminates proton signals that would otherwise interfere with analyte resonances, creating a spectroscopically silent matrix that enables precise quantitative measurements [6] [26]. This approach has revolutionized the analysis of trace compounds and complex mixtures where conventional solvents introduce spectral complications [25] [27].
Matrix effects in triglyme-d6-based nuclear magnetic resonance experiments demonstrate significant improvements in signal-to-noise ratios and spectral resolution compared to conventional deuterated solvents [25] [26]. The unique chemical environment provided by triglyme-d6 minimizes intermolecular interactions that can broaden resonance lines, resulting in sharper peaks and improved peak separation [24] [25]. Research has documented enhancement factors of 2-5 fold in signal intensity and 15-30 percent improvements in spectral resolution when triglyme-d6 is employed as the matrix solvent [25] [26].
The mathematical framework for analyzing two-dimensional nuclear magnetic resonance spectra obtained in triglyme-d6 matrices has been developed to exploit the enhanced spectral quality [28] [24]. These methods utilize matrix decomposition techniques to extract quantitative information about molecular interactions and dynamics from the improved spectral data [28] [24]. The approach enables the determination of exchange rates, binding constants, and structural parameters with unprecedented precision [24] [25].
Temperature-dependent studies using triglyme-d6 matrices have revealed important insights into molecular dynamics and exchange processes [29] [25]. The thermal stability of triglyme-d6 across a wide temperature range enables variable-temperature nuclear magnetic resonance experiments that provide kinetic and thermodynamic information about chemical systems [29] [25]. Dynamic nuclear polarization experiments using triglyme-d6 matrices have demonstrated enhanced sensitivity at elevated temperatures, expanding the applicability of the technique to biological and materials science applications [29] [25].
Quantitative nuclear magnetic resonance applications utilizing triglyme-d6 matrices have achieved remarkable precision and accuracy in concentration determinations [26] [25]. The absence of interfering proton signals from the matrix enables direct integration of analyte peaks without the need for complex baseline corrections or peak deconvolution procedures [26] [25]. Validation studies have demonstrated accuracy levels of 96-102 percent and precision values of 0.35-1.07 percent for small molecule quantification in triglyme-d6 matrices [26] [25].
| Methodological Paradigm | Primary Function | Key Advantages | Typical Concentration Range |
|---|---|---|---|
| Isotopic Tracer Strategies | Metabolic pathway tracking | High deuterium incorporation; minimal perturbation | 0.1-10 millimolar |
| Solvent Engineering Approaches | Catalyst immobilization medium | Enhanced catalyst recyclability; improved selectivity | 5-50% volume/volume |
| Precision Nuclear Magnetic Resonance Spectroscopy | Matrix enhancement agent | Reduced solvent interference; enhanced resolution | 99.9% deuterated solvent |
| Multiphase Catalytic Systems | Phase separation facilitator | Efficient phase separation; catalyst retention | 10-80% volume/volume |
The methodological paradigms described herein demonstrate the versatility and utility of triglyme-d6 across diverse areas of chemical research . The unique properties conferred by deuterium substitution enable applications that would not be possible with conventional solvents or reagents [8] [9]. Future developments in triglyme-d6 utilization are expected to expand into areas such as metabolomics, drug development, and advanced materials characterization, where the combination of chemical compatibility and spectroscopic advantages provides unprecedented analytical capabilities [18] [13].
| Parameter | Value/Description | Experimental Conditions |
|---|---|---|
| Chemical Shift Range (parts per million) | 3.2-4.8 (ether protons) | Standard nuclear magnetic resonance conditions |
| Coupling Constant Effects | Minimal J-coupling interference | Decoupling experiments |
| Relaxation Properties | Optimized T₁ and T₂ values | Variable temperature studies |
| Temperature Stability | Stable from -20°C to 150°C | Controlled atmosphere |
| Signal-to-Noise Enhancement | 2-5 fold improvement | Signal integration analysis |
| Spectral Resolution Improvement | 15-30% resolution enhancement | Peak width measurements |
Triglyme-deuterium-6 demonstrates exceptional performance as a dielectric medium in advanced battery electrolyte formulations, representing a significant advancement in energy storage technology. The deuterated compound exhibits enhanced electrochemical stability and improved ion transport characteristics compared to its non-deuterated counterpart [1] [2].
Research investigations have revealed that triglyme-deuterium-6 achieves remarkable ionic conductivity values when incorporated into lithium-based electrolyte systems. Electrochemical impedance spectroscopy measurements demonstrate conductivity values reaching 7.75 millisiemens per centimeter at elevated temperatures of 90 degrees Celsius [3]. The deuterium substitution contributes to modified dielectric properties, with the compound maintaining excellent chemical and thermal stability across operational temperature ranges from 25 to 90 degrees Celsius [4] [5].
The optimization of dielectric properties through deuterium incorporation yields substantial improvements in battery performance metrics. Studies utilizing triethylene glycol dimethyl ether-based electrolytes containing lithium trifluoromethane sulfonate show enhanced galvanostatic cycling stability and notable rate capability [5]. The deuterated variant exhibits superior interfacial behavior with lithium metal anodes, demonstrating reduced impedance growth during extended cycling operations [6].
Viscosity measurements reveal that triglyme-deuterium-6 maintains optimal flow characteristics essential for electrolyte applications. The compound exhibits viscosity values of approximately 100 millipascal seconds at operating temperatures, ensuring adequate ion mobility while maintaining structural integrity [3]. These properties facilitate efficient lithium ion transport within the electrolyte matrix, contributing to enhanced battery performance [7].
| Parameter | Value | Units | Temperature |
|---|---|---|---|
| Ionic Conductivity | 7.75 | mS/cm | 90°C |
| Viscosity | ~100 | mPa·s | Variable |
| Dielectric Constant | Enhanced | - | Room Temp |
| Thermal Stability | High | - | Up to 90°C |
The interfacial behavior of triglyme-deuterium-6 in polymer-lithium salt complexation represents a critical advancement in understanding electrolyte-electrode interactions. The deuterated compound demonstrates exceptional chelation properties with lithium cations, forming stable coordination complexes that enhance overall system performance [8].
Molecular dynamics simulations and experimental studies reveal that triglyme-deuterium-6 exhibits distinct coordination chemistry with lithium salts, forming well-defined solvation shells around lithium ions. The deuterium substitution influences the coordination environment, resulting in modified binding affinities and enhanced thermal stability of the resulting complexes [9]. These coordination complexes demonstrate improved electrochemical windows and reduced decomposition at elevated potentials [6].
Pulse field gradient nuclear magnetic resonance studies demonstrate that triglyme-deuterium-6 facilitates enhanced lithium transference numbers, reaching values of 0.64 in optimized formulations [10]. The deuterated solvent promotes lithium salt dissociation through selective binding interactions, increasing the concentration of free lithium ions available for electrochemical processes [10].
The interfacial stability between triglyme-deuterium-6 and various cathode materials shows remarkable improvement compared to conventional electrolyte systems. Impedance measurements under applied potentials between 4.1 and 4.4 volts versus lithium demonstrate enhanced stability at high potentials, with reduced resistance growth over extended cycling periods [6]. This stability enhancement is attributed to the formation of more robust solid electrolyte interphase layers facilitated by the deuterated solvent [5].
Surface characterization studies using scanning electron microscopy reveal improved electrode morphology preservation when triglyme-deuterium-6 is employed in electrolyte formulations. The deuterated compound reduces deleterious side reactions at electrode surfaces, maintaining structural integrity throughout cycling operations [5] [10].
| Complexation Parameter | Value | Enhancement Factor |
|---|---|---|
| Lithium Transference Number | 0.64 | 1.3x improvement |
| Salt Dissociation Efficiency | High | 25% increase |
| Interfacial Resistance | Low | 40% reduction |
| Potential Window Stability | 4.4V | Extended range |
Triglyme-deuterium-6 exhibits remarkable catalytic enhancement properties in phase-transfer catalysis systems, demonstrating significant improvements in reaction rates and selectivity through deuterium isotope effects. The incorporation of deuterium atoms into the solvent structure creates favorable kinetic conditions that facilitate enhanced catalytic performance [11] [12].
Primary deuterium kinetic isotope effects observed in triglyme-deuterium-6 systems range from 2.0 to 6.7, indicating substantial rate enhancements for bond-breaking processes involving carbon-hydrogen bonds [13] [14]. These isotope effects arise from the fundamental differences in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds, resulting in altered activation barriers for catalytic transformations [15].
Mechanistic studies reveal that triglyme-deuterium-6 functions as both a solvent and an active participant in phase-transfer processes. The deuterated compound demonstrates enhanced ability to stabilize transition states through modified hydrogen bonding interactions, leading to improved reaction selectivity and reduced side product formation [16] [12]. The deuterium effects contribute to enhanced charge center accessibility in quaternary ammonium catalysts, improving their effectiveness in asymmetric transformations [12].
Experimental measurements demonstrate that phase-transfer reactions utilizing triglyme-deuterium-6 achieve rate enhancements of 10 to 50 percent compared to non-deuterated systems [17] [18]. These improvements are particularly pronounced in reactions involving proton transfer steps, where the deuterium isotope effect provides measurable kinetic advantages [13] [15].
Temperature-dependent studies reveal that the catalytic enhancement effects of triglyme-deuterium-6 remain substantial across operational temperature ranges. The deuterium effects contribute to improved catalyst turnover frequencies and extended catalyst lifetimes, making the system economically attractive for industrial applications [19] [20].
| Catalytic Parameter | Enhancement | Mechanism |
|---|---|---|
| Primary Isotope Effect | 2.0 - 6.7 fold | Bond breaking facilitation |
| Rate Enhancement | 10 - 50% | Transition state stabilization |
| Selectivity Improvement | 15 - 30% | Reduced side reactions |
| Catalyst Lifetime | Extended | Reduced degradation |
| Temperature Stability | Enhanced | Improved thermal properties |
The deuterium labeling approach enables detailed mechanistic investigations of catalytic processes, providing insights into reaction pathways and intermediate formation [18] [20]. Nuclear magnetic resonance spectroscopy studies utilizing triglyme-deuterium-6 reveal enhanced spectral resolution, facilitating precise characterization of reaction intermediates and product distributions [17].